REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([NH2:14])=O)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1>N1C=CC=CC=1>[C:12]([CH:6]1[C:5]2[N:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:10]=2[CH2:9][CH2:8][CH2:7]1)#[N:14]
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Name
|
|
Quantity
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3.6 g
|
Type
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reactant
|
Smiles
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CC=1C=NC=2C(CCCC2C1)C(=O)N
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Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
with stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture heated
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Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
TEMPERATURE
|
Details
|
the residue cooled in ice-water
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Type
|
EXTRACTION
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Details
|
The basic solution was extracted with chloroform (3 times)
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Type
|
EXTRACTION
|
Details
|
the combined extracts extracted with 2NHCl (twice)
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Type
|
EXTRACTION
|
Details
|
extracted into chloroform (3 times)
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCCC=2C=C(C=NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |